molecular formula C22H26N2O3S B11642262 Methyl [(5-cyclohexyl-5-methyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetate

Methyl [(5-cyclohexyl-5-methyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetate

Cat. No.: B11642262
M. Wt: 398.5 g/mol
InChI Key: BYSUMBFCWPJNLW-UHFFFAOYSA-N
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Description

METHYL 2-({5-CYCLOHEXYL-5-METHYL-4-OXO-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-2-YL}SULFANYL)ACETATE is a complex organic compound that belongs to the class of benzoquinazolines. This compound is characterized by its unique structure, which includes a quinazoline core with various substituents, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({5-CYCLOHEXYL-5-METHYL-4-OXO-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-2-YL}SULFANYL)ACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinazoline core. Subsequent functionalization steps introduce the cyclohexyl, methyl, and sulfanyl groups, followed by esterification to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial production process .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({5-CYCLOHEXYL-5-METHYL-4-OXO-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-2-YL}SULFANYL)ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and acidic or basic hydrolysis conditions for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

METHYL 2-({5-CYCLOHEXYL-5-METHYL-4-OXO-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-2-YL}SULFANYL)ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-({5-CYCLOHEXYL-5-METHYL-4-OXO-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-2-YL}SULFANYL)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-({5-CYCLOHEXYL-5-METHYL-4-OXO-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-2-YL}SULFANYL)ACETATE is unique due to its specific combination of functional groups and its potential biological activities. The presence of the ester group and the sulfanyl group in the quinazoline core distinguishes it from other similar compounds .

Properties

Molecular Formula

C22H26N2O3S

Molecular Weight

398.5 g/mol

IUPAC Name

methyl 2-[(5-cyclohexyl-5-methyl-4-oxo-3,6-dihydrobenzo[h]quinazolin-2-yl)sulfanyl]acetate

InChI

InChI=1S/C22H26N2O3S/c1-22(15-9-4-3-5-10-15)12-14-8-6-7-11-16(14)19-18(22)20(26)24-21(23-19)28-13-17(25)27-2/h6-8,11,15H,3-5,9-10,12-13H2,1-2H3,(H,23,24,26)

InChI Key

BYSUMBFCWPJNLW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2C3=C1C(=O)NC(=N3)SCC(=O)OC)C4CCCCC4

Origin of Product

United States

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